MFCD30830017
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Overview
Description
The compound 1-(tert-Butyl) 5-methyl 3-bromo-1H-indole-1,5-dicarboxylate (MFCD30830017) is a brominated indole derivative. It is characterized by its molecular formula C15H16BrNO4 and a molecular weight of 354.20 g/mol . This compound is notable for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butyl) 5-methyl 3-bromo-1H-indole-1,5-dicarboxylate typically involves the bromination of an indole precursor followed by esterification. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) under controlled temperatures to ensure selective bromination.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butyl) 5-methyl 3-bromo-1H-indole-1,5-dicarboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The indole ring can undergo oxidation or reduction, leading to different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate (K2CO3).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-(tert-Butyl) 5-methyl 3-bromo-1H-indole-1,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl) 5-methyl 3-bromo-1H-indole-1,5-dicarboxylate involves its interaction with specific molecular targets. The bromine atom and the indole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
- 1-(tert-Butyl) 5-methyl 3-chloro-1H-indole-1,5-dicarboxylate
- 1-(tert-Butyl) 5-methyl 3-fluoro-1H-indole-1,5-dicarboxylate
- 1-(tert-Butyl) 5-methyl 3-iodo-1H-indole-1,5-dicarboxylate
Comparison: Compared to its analogs, 1-(tert-Butyl) 5-methyl 3-bromo-1H-indole-1,5-dicarboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. The bromine atom can participate in specific substitution reactions that are not possible with other halogens, making this compound particularly valuable in synthetic chemistry .
Properties
IUPAC Name |
1-O-tert-butyl 5-O-methyl 3-bromoindole-1,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO4/c1-15(2,3)21-14(19)17-8-11(16)10-7-9(13(18)20-4)5-6-12(10)17/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLJNKRRIRJQBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)C(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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